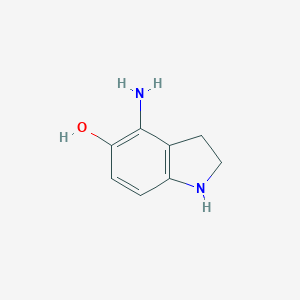

4-Aminoindolin-5-ol

Description

Structure

3D Structure

Properties

CAS No. |

121545-80-0 |

|---|---|

Molecular Formula |

C8H10N2O |

Molecular Weight |

150.18 g/mol |

IUPAC Name |

4-amino-2,3-dihydro-1H-indol-5-ol |

InChI |

InChI=1S/C8H10N2O/c9-8-5-3-4-10-6(5)1-2-7(8)11/h1-2,10-11H,3-4,9H2 |

InChI Key |

ADMXUGMNLBMCAW-UHFFFAOYSA-N |

SMILES |

C1CNC2=C1C(=C(C=C2)O)N |

Canonical SMILES |

C1CNC2=C1C(=C(C=C2)O)N |

Synonyms |

1H-Indol-5-ol,4-amino-2,3-dihydro-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 4 Aminoindolin 5 Ol and Substituted Indolines

Strategies for Constructing the Indoline (B122111) Ring System

The formation of the indoline core is a fundamental step in the synthesis of 4-aminoindolin-5-ol and its derivatives. Various cyclization reactions are employed to build this bicyclic heterocyclic system, often followed by modifications to introduce the required substituents.

Cyclization Reactions in Indoline Synthesis

A common and versatile method for constructing the indole (B1671886) nucleus, which can then be reduced to indoline, is the Fischer indole synthesis . This reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from an arylhydrazine and an aldehyde or ketone. For instance, the reaction of a substituted phenylhydrazine (B124118) with a suitable carbonyl compound under acidic conditions leads to the formation of a substituted indole. Subsequent reduction of the indole double bond, commonly achieved through catalytic hydrogenation (e.g., using H₂/Pd/C) or with reducing agents like sodium cyanoborohydride, yields the corresponding indoline.

Another powerful strategy involves the intramolecular cyclization of N-aryl enamines . These reactions can be promoted by visible light irradiation in the presence of a photocatalyst, offering a metal-free approach to indoline synthesis. chemicalbook.com This method is advantageous for its mild reaction conditions and the ability to tolerate a range of functional groups.

Palladium-catalyzed intramolecular amination of β-arylethylamine substrates is also an efficient route to indoline compounds. scirp.org This method often utilizes a directing group to achieve high efficiency and regioselectivity under mild conditions. scirp.org

Approaches to Substituted Indoline Scaffolds

The synthesis of substituted indolines can be achieved by starting with appropriately substituted precursors or by functionalizing the indoline ring after its formation. One approach begins with a substituted aniline, which is then elaborated into the indoline ring system. For example, a one-pot synthesis of highly substituted indolines has been reported starting from arylhydrazines and aldehydes. This method allows for the introduction of substituents at various positions of the indoline nucleus. chemicalbook.com

A notable strategy for creating substituted indolines involves a domino palladium-catalyzed Heck cyclization/Suzuki coupling. This approach is particularly useful for the synthesis of azaindolines and can accommodate a variety of functional groups. chemicalbook.com

Regioselective Introduction of Amino and Hydroxyl Functionalities

The precise placement of amino and hydroxyl groups on the indoline ring is critical for the synthesis of compounds like this compound. This requires careful regioselective control during the synthetic sequence.

Synthesis of 4-Aminoindoline Derivatives

The synthesis of 4-aminoindoline derivatives can be approached through several routes. One method involves the preparation of a 4-nitroindole (B16737) precursor, which is then reduced to the corresponding 4-amino derivative. For example, 4-nitroindole can be synthesized from 2-methyl-3-nitroaniline (B147196) through a sequence of N-acetylation, cyclization with DMF-DMA (N,N-dimethylformamide dimethyl acetal), and subsequent reduction of the nitro group. researchgate.net The reduction of the nitro group is typically carried out using reagents like iron powder in the presence of an acid or through catalytic hydrogenation. researchgate.net

Another innovative approach utilizes the reaction of 5-halo-4-oxo-4,5,6,7-tetrahydroindoles with amines. This process involves amination at the C-4 carbonyl, followed by dehydrohalogenation to yield the 4-aminoindole. mdpi.com

A plausible synthetic pathway to a 4-aminoindoline derivative is outlined in the table below, starting from a substituted nitrophenol.

| Step | Reactant(s) | Reagent(s) and Conditions | Product |

| 1 | 2-Chloro-3-methyl-4-nitrophenol | 1. NaH, DMF2. Benzyl (B1604629) bromide | 2-Chloro-3-benzyloxy-6-nitrotoluene |

| 2 | 2-Chloro-3-benzyloxy-6-nitrotoluene | N,N-Dimethylformamide diethyl acetal (B89532) | (E)-N,N-Dimethyl-2-(2-benzyloxy-3-chloro-6-nitrophenyl)ethenamine |

| 3 | (E)-N,N-Dimethyl-2-(2-benzyloxy-3-chloro-6-nitrophenyl)ethenamine | H₂, Pd/C | 4-Chloro-5-benzyloxyindole |

| 4 | 4-Chloro-5-benzyloxyindole | Oxalyl chloride, then Dimethylamine | 2-(4-Chloro-5-benzyloxy-1H-indol-3-yl)-N,N-dimethylethan-1-amine |

| 5 | 2-(4-Chloro-5-benzyloxy-1H-indol-3-yl)-N,N-dimethylethan-1-amine | LiAlH₄ | 3-(2-Dimethylaminoethyl)-4-chloro-5-benzyloxyindole |

| 6 | 3-(2-Dimethylaminoethyl)-4-chloro-5-benzyloxyindole | H₂, Pd/C | 3-(2-Dimethylaminoethyl)-4-chloro-5-hydroxyindole |

| 7 | 3-(2-Dimethylaminoethyl)-4-chloro-5-hydroxyindole | Catalytic Hydrogenation (dechlorination) | 3-(2-Dimethylaminoethyl)-5-hydroxyindole |

This sequence showcases the construction of a substituted indole with subsequent modifications to achieve the desired functionalities. A similar strategy could be adapted to introduce an amino group at the 4-position.

Synthesis of 4-Hydroxyindoline Derivatives

The synthesis of 4-hydroxyindoles can be accomplished through various methods. A novel approach involves the reaction of 1,3-cyclohexanedione (B196179) with 2-aminoethanol to form an enamine, which is then converted to 4-hydroxyindole (B18505) using a metal catalyst with dehydrogenation activity. acs.org

Another established method is the Bischler-Möhlau reaction , which involves the condensation of an α-halo- or α-hydroxy-ketone with an excess of aniline. A modified version of this reaction using m-aminophenol and benzoin (B196080) can lead to the formation of both 4-hydroxy and 6-hydroxy isomers of 2,3-diphenylindole.

Combined Strategies for 4-Amino-5-hydroxy Substitution Patterns

A direct synthesis of this compound is not prominently documented, suggesting that a multi-step approach combining known regioselective transformations is necessary. A hypothetical, yet chemically sound, strategy would involve the synthesis of a precursor bearing functional groups at positions 4 and 5 that can be converted to the desired amino and hydroxyl groups.

A plausible synthetic route could commence with a 4-nitro-5-methoxyindole derivative. The synthesis of such a precursor can be envisioned starting from appropriately substituted aromatic compounds.

Hypothetical Synthetic Route for this compound:

| Step | Starting Material | Transformation | Intermediate/Product | Rationale |

| 1 | Substituted nitrotoluene | Nitration, functional group manipulation | 2-Methyl-4-nitro-5-methoxyaniline | Introduction of key substituents on the benzene (B151609) ring. |

| 2 | 2-Methyl-4-nitro-5-methoxyaniline | Fischer indole synthesis or other cyclization methods | 4-Nitro-5-methoxyindole | Formation of the indole core with the required substitution pattern. |

| 3 | 4-Nitro-5-methoxyindole | Reduction (e.g., H₂, PtO₂ or NaBH₃CN) | 4-Nitro-5-methoxyindoline | Saturation of the indole C2-C3 double bond to form the indoline. |

| 4 | 4-Nitro-5-methoxyindoline | Nitro group reduction (e.g., Fe/HCl or H₂/Pd/C) | 4-Amino-5-methoxyindoline | Conversion of the nitro group to the primary amine. |

| 5 | 4-Amino-5-methoxyindoline | Ether cleavage (e.g., BBr₃) | This compound | Demethylation of the methoxy (B1213986) group to yield the final hydroxyl group. |

This proposed pathway leverages well-established chemical transformations. The initial steps would focus on creating a benzene ring with the correct ortho-relationship between a methyl or ethyl group (for cyclization) and an amino or protected amino group, along with the nitro and methoxy substituents at the desired positions. Subsequent cyclization, reduction of both the indole ring and the nitro group, and final deprotection of the hydroxyl group would lead to the target molecule. The regioselectivity in each step would be crucial and dictated by the directing effects of the existing substituents.

Stereochemical Control in this compound Synthesis

While specific literature on the stereoselective synthesis of this compound is not extensively detailed, the principles of asymmetric synthesis for the broader indoline class are well-established and directly applicable. The creation of chiral centers in the indoline ring is of paramount importance as the biological activity of enantiomers can differ significantly. rsc.orgacs.org Key strategies to achieve stereochemical control include the use of chiral catalysts, chiral auxiliaries, and substrate-controlled reactions.

Chiral Catalysis: Catalytic asymmetric hydrogenation of indoles is a direct and efficient method for producing chiral indolines. bohrium.comdicp.ac.cn This approach often utilizes transition metal complexes with chiral ligands. For instance, cationic ruthenium complexes containing chiral diamine ligands have been shown to be highly effective in the asymmetric hydrogenation of various indole derivatives, achieving excellent enantioselectivity (up to >99% ee) under ambient temperature and pressure. bohrium.com Another powerful method involves the use of chiral Brønsted acids to catalyze the transfer hydrogenation of 3H-indoles, using a Hantzsch dihydropyridine (B1217469) as the hydrogen source. organic-chemistry.org This organocatalytic approach provides a metal-free alternative and yields optically active indolines with high enantiomeric excess. organic-chemistry.org Furthermore, relay catalysis systems, such as a combination of rhodium and palladium catalysts, have been developed for the enantioselective synthesis of complex indoline derivatives. rsc.org

Chiral Auxiliaries: A widely employed strategy involves the temporary attachment of a chiral auxiliary to the indoline precursor to direct the stereochemical outcome of a subsequent reaction. kaist.ac.krdiva-portal.orgresearchgate.netsioc-journal.cn For example, chiral auxiliaries derived from (S)-indoline-2-carboxylic acid have been synthesized and used to achieve high diastereoselectivity in alkylation reactions. diva-portal.org Similarly, oxazolidinones, known as Evans auxiliaries, can be attached to the indoline nitrogen. researchgate.net The chiral environment provided by the auxiliary sterically hinders one face of the molecule, forcing an incoming reagent to attack from the less hindered side, thus inducing the formation of one stereoisomer over the other. researchgate.net After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product. sioc-journal.cn

Substrate and Reagent Control: In some cases, the inherent stereochemistry of the starting material can influence the stereochemical outcome of a reaction at a different part of the molecule, a concept known as substrate control. Additionally, the choice of reagents can play a crucial role. For instance, the (-)-sparteine-mediated electrophilic substitution of 2-benzyl N-pivaloylaniline with aldehydes has been developed for the asymmetric synthesis of trans-2,3-disubstituted indolines with high enantiomeric purity. nih.gov

The following table summarizes various asymmetric methods applicable to the synthesis of chiral indolines.

| Method | Catalyst/Auxiliary | Substrate Type | Key Features | Reported Enantioselectivity (ee) |

| Asymmetric Hydrogenation | Cationic Ruthenium-Diamine Complexes | 1H-Indoles, 3H-Indoles | High efficiency at ambient temperature and pressure. bohrium.com | Up to >99% |

| Brønsted Acid Catalysis | Chiral Phosphoric Acids | 3H-Indoles | Metal-free transfer hydrogenation. organic-chemistry.org | Up to 97% |

| Relay Catalysis | Rh/Pd Complexes | Allenyl-indoles | Cascade hydroamination for trans-isomers. rsc.org | Up to 99% |

| Chiral Auxiliary | (S)-Indoline-2-carboxylic acid derivatives | N-Acyl Indolines | Diastereoselective alkylation of enolates. diva-portal.org | Up to 96% dr |

| Chiral Auxiliary | Oxazolidinones (Evans Auxiliaries) | N-Acryloyl Indolines | Formal [3+2] cycloaddition reactions. researchgate.net | >20:1 exo selectivity |

| Reagent-Controlled | (-)-Sparteine | N-Pivaloylanilines | Synthesis of trans-2,3-disubstituted indolines. nih.gov | Up to 98:2 er |

Modern Synthetic Techniques Applied to Indoline Cores

Recent advancements in synthetic chemistry have focused on increasing efficiency, throughput, and sustainability. These modern techniques are highly relevant for the synthesis of this compound and other indoline derivatives, particularly in the context of medicinal chemistry and materials science.

Automated Synthesis Protocols for Indoline Derivatives

The demand for large libraries of compounds for high-throughput screening has driven the development of automated synthesis platforms. These systems enable the rapid and efficient production of a diverse range of molecules, accelerating the discovery of new drug candidates and the optimization of reaction conditions.

A notable technology in this area is acoustic droplet ejection (ADE). organic-chemistry.orgnih.gov ADE uses sound waves to precisely transfer nanoliter volumes of reagents, allowing for the miniaturization of reactions in multi-well plates. organic-chemistry.orgnih.gov This approach has been successfully applied to the synthesis of indoline derivatives. For example, the interrupted Fischer indole synthesis combined with Ugi-type multicomponent reactions has been automated on a nanoscale to produce diverse libraries of drug-like scaffolds. nih.gov

The key advantages of automated synthesis include:

Miniaturization: Reduces the consumption of valuable starting materials, reagents, and solvents.

Speed and Throughput: Enables the rapid execution of hundreds or thousands of reactions in parallel. organic-chemistry.org

Data Richness: The large datasets generated facilitate a deeper understanding of reaction scope, limitations, and functional group compatibility. organic-chemistry.org

Reproducibility: Automated liquid handling minimizes human error, leading to more consistent results.

The table below illustrates a conceptual workflow for an automated synthesis of indoline derivatives.

| Step | Process | Technology | Purpose |

| 1 | Reagent Preparation | --- | Stock solutions of various arylhydrazines and aldehydes are prepared. |

| 2 | Reaction Setup | Acoustic Droplet Ejection (ADE) | Precise transfer of nanoliter amounts of reagents into a 384-well plate. nih.gov |

| 3 | Reaction | Orbital Shaker / Heater | The plate is incubated under controlled conditions to allow the reactions to proceed. |

| 4 | Quenching/Workup | Automated Liquid Handler | Addition of quenching solutions to stop the reactions. |

| 5 | Analysis | High-Throughput SFC-MS / TLC-MS | Rapid quality control and yield determination for each reaction well. nih.gov |

Green Chemistry Approaches in Indoline Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several green strategies have been applied to the synthesis of the indoline core.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis. It allows for the generation of radical intermediates under mild conditions, often without the need for stoichiometric and toxic reagents. A metal-free, photocatalyzed method for preparing substituted indolines involves a remote alkyl radical generation and subsequent cyclization. rsc.org This approach is notable for its tolerance of a wide range of functional groups, including aryl halides, which are often incompatible with traditional metal-catalyzed couplings. rsc.org

Electrosynthesis: Electrochemical methods offer a green alternative to conventional redox reactions by using electricity as a "traceless" reagent. An electrocatalytic triamination of alkynes has been reported for the controllable synthesis of functionalized indolines. rsc.org This strategy employs TEMPO as a redox catalyst and avoids the use of terminal oxidants and transition metals. rsc.org

C-H Activation: Carbon-hydrogen (C-H) bond activation is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials, such as haloarenes or organometallic reagents. researchgate.net Palladium-catalyzed C-H activation has been extensively used for the synthesis of indoles and indolines. researchgate.net These reactions can construct the heterocyclic ring from relatively simple arene precursors, often generating benign by-products. researchgate.net

Mechanochemistry: Mechanochemical synthesis, which involves reactions conducted by grinding or milling, can significantly reduce or eliminate the need for bulk solvents. A one-pot mechanochemical synthesis of indolines has been demonstrated by reacting arylhydrazines and aldehydes in the presence of a reducing agent, offering a more sustainable route compared to traditional solution-phase methods.

The following table highlights some green chemistry approaches for indoline synthesis.

| Green Approach | Methodology | Key Advantages | Example Reaction |

| Photocatalysis | Decarboxylative Radical Arylation | Metal-free, mild conditions, high functional group tolerance. rsc.org | Cyclization of N-arylamino acids. |

| Electrosynthesis | Triamination of Alkynes | Avoids chemical oxidants, transition-metal-free. rsc.org | Reaction of anilines with alkynes. |

| C-H Activation | Pd-Catalyzed Amination | High atom economy, avoids pre-functionalization. researchgate.net | Intramolecular amination of C(sp³)–H bonds. |

| Mechanochemistry | One-Pot Reductive Amination | Solvent-free or reduced solvent, streamlined process. | Reaction of arylhydrazines with aldehydes under milling. |

Mechanistic Investigations of Reactions Involving the 4 Aminoindolin 5 Ol Scaffold

Reaction Pathways in Indoline (B122111) Ring Formation

The construction of the indoline ring is a fundamental step in the synthesis of 4-aminoindolin-5-ol and its derivatives. Two prevalent mechanistic pathways for achieving this cyclization are acid-promoted cyclodehydration and intramolecular Friedel–Crafts reactions.

The acid-promoted cyclodehydration of 2-aminophenethyl alcohols is a direct and common method for forming the indoline ring. The general mechanism involves the protonation of the hydroxyl group by an acid, converting it into a good leaving group (water). The nitrogen atom of the amino group then acts as an intramolecular nucleophile, attacking the electrophilic carbon and displacing the water molecule to form the five-membered pyrrolidine (B122466) ring.

The reaction can be promoted by various acidic conditions. For instance, treatment with thionyl chloride (SOCl₂) can convert the alcohol into a chloro intermediate, which then undergoes intramolecular nucleophilic substitution by the amine to yield the indoline. orgsyn.org Another approach involves activating the hydroxyl group using reagents like N,N-dimethylacetamide dimethyl acetal (B89532) (DMADA) in the presence of an acid catalyst, facilitating the cyclization of amino alcohols to form N-heterocycles like pyrrolidines. rsc.org Metal-free promoters, such as NH₄PF₆, have also been shown to efficiently catalyze the cyclodehydration of α-amino carbonyl compounds to form indole (B1671886) derivatives, a reaction class closely related to indoline synthesis. rsc.orgmdpi.com

| Precursor Type | Reagent/Catalyst | Mechanism Feature | Typical Product | Reference |

|---|---|---|---|---|

| 2-Aminophenethyl alcohol | SOCl₂, then NaOH | Formation of chloro intermediate followed by intramolecular SN2 | Indoline | orgsyn.org |

| Generic Amino Alcohol | N,N-dimethylacetamide dimethyl acetal (DMADA), Acid | Activation of hydroxyl group followed by cyclization | Pyrrolidines/Piperidines | rsc.org |

| α-Amino Arylacetone | NH₄PF₆ (metal-free) | Direct cyclodehydration | Indole Derivatives | rsc.org |

| Amino Alcohol | N,N'-Carbonyldiimidazole (CDI) | Activation of hydroxyl group | Azetidines, Pyrrolidines | researchgate.net |

The Friedel–Crafts reaction is a cornerstone of aromatic chemistry, and its intramolecular variant provides a powerful tool for ring annulation. nih.govscirp.org In the context of indoline synthesis, a suitably functionalized precursor, typically an N-aryl-2-haloethylamine or a related structure, undergoes cyclization in the presence of a Lewis or Brønsted acid catalyst. sc.edu

The mechanism involves the generation of an electrophilic species, often a carbocation, from the side chain attached to the nitrogen atom. This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of the new carbon-carbon bond that closes the indoline ring. rsc.org The reaction is an example of electrophilic aromatic substitution. nih.gov Catalysts such as aluminum chloride (AlCl₃), trifluoroacetic acid (TFA), or diphenyl phosphate (B84403) are commonly employed to facilitate this transformation. nih.govsc.edubeilstein-archives.org Microwave irradiation has been noted to accelerate intramolecular Friedel-Crafts reactions, enhancing the efficiency of cyclization. scirp.org

| Catalyst Type | Example Catalyst | Substrate Type | Key Feature | Reference |

|---|---|---|---|---|

| Lewis Acid | AlCl₃, FeCl₃, InCl₃ | N-Aryl-haloalkanes, Tethered Alkenes | Generates carbocationic intermediate | nih.govsc.edu |

| Brønsted Acid | Diphenyl Phosphate, TFA | Indole-tethered Allylic Alcohols | Protonates precursor to generate electrophile | sc.edubeilstein-archives.org |

| Solid Acid | Montmorillonite Clay | Aryl-substituted Acyl Chlorides | Heterogeneous catalysis, often milder conditions |

Acid-Promoted Cyclodehydration Mechanisms for Amino Alcohols

Role of the Amino and Hydroxyl Groups in Directing Reactivity

The amino (-NH₂) and hydroxyl (-OH) groups at the C4 and C5 positions, respectively, are powerful activating groups. They exert a strong influence on the reactivity of the this compound scaffold, primarily through electronic effects.

Both groups are strong electron-donating groups (EDGs) due to the presence of lone pairs of electrons on the nitrogen and oxygen atoms. These lone pairs can be delocalized into the aromatic π-system through resonance. This increases the electron density of the benzene (B151609) ring, making it significantly more nucleophilic and thus more susceptible to electrophilic aromatic substitution compared to unsubstituted benzene or indoline. ashp.org

The directing effect of these substituents determines the position of attack for incoming electrophiles. Both -NH₂ and -OH are ortho, para-directing. In the this compound system:

The 4-amino group strongly directs incoming electrophiles to its ortho position (C3, which is part of the pyrrolidine ring and already saturated) and its para position (C7).

The 5-hydroxyl group directs incoming electrophiles to its ortho positions (C4 and C6) and its para position (which is occupied by the pyrrolidine ring fusion).

The combined effect of these two adjacent groups results in a highly activated aromatic ring, with the C7 and C6 positions being the most probable sites for electrophilic attack. The C7 position is particularly favored as it is para to the very strong amino activator. Computational studies on related β-phenylethylamines have shown that the degree of hydroxylation can generate different activation patterns and influence reaction pathways. researchgate.net

Electrophilic and Nucleophilic Reactivity of the Indoline Core

The dual functionality and the electron-rich nature of this compound endow it with both nucleophilic and electrophilic characteristics, although its nucleophilic character is far more pronounced. masterorganicchemistry.com

Nucleophilic Reactivity: The primary nucleophilic centers in this compound are:

The Aromatic Ring: As discussed, the benzene portion of the indoline is highly electron-rich due to the activating -NH₂ and -OH groups, making it a potent nucleophile that readily reacts with a wide range of electrophiles. wikipedia.org

The Indoline Nitrogen (N1): The nitrogen atom of the pyrrolidine ring behaves as a typical secondary amine. Its lone pair is localized and not part of an aromatic system (unlike in indole), making it basic and nucleophilic. wikipedia.org It can be readily alkylated, acylated, or participate in other reactions typical of secondary amines. nih.gov

The Amino Group Nitrogen (N4): The exocyclic amino group is also nucleophilic and can react with electrophiles, although its reactivity can be modulated by the electronic interplay with the adjacent hydroxyl group and the ring.

The Hydroxyl Group Oxygen (O5): The oxygen of the phenolic hydroxyl group possesses lone pairs and can act as a nucleophile, for example, in etherification or esterification reactions. msu.edu

Electrophilic Reactivity: The molecule itself is not inherently electrophilic. Electrophilic character must be induced. For example, protonation of the hydroxyl group can make it a good leaving group, rendering the adjacent carbon (C5) susceptible to nucleophilic attack, though this is less common than reactions at the aromatic ring. libretexts.org The most common scenario involves the reaction of the nucleophilic indoline core with an external electrophile. nowgongcollege.edu.insaskoer.ca Oxidation of the electron-rich scaffold can also lead to reactive intermediates. For instance, oxidation of indoles can form oxindoles, and similar transformations could potentially generate electrophilic species from the indoline core. wikipedia.org

Catalytic Mechanisms in Indoline Synthesis and Transformation

Catalysis plays a pivotal role in the efficient and selective synthesis and functionalization of indoline-based structures. Catalytic mechanisms can be broadly categorized into metal-catalysis, organocatalysis, and biocatalysis.

Metal Catalysis: Transition metals are widely used to construct and modify heterocyclic scaffolds. Nickel-catalyzed reactions, for example, can achieve the 1,2-carboamination of alkenyl alcohols, a process that can be directed by a hydroxyl group to form functionalized cyclic amines. nsf.gov Iridium-based catalysts have been developed for sustainable pyrrole (B145914) synthesis from alcohols and amino alcohols, showcasing a "green chemistry" approach that could be adapted for indolines. nih.gov The mechanism often involves catalytic cycles with steps like oxidative addition, migratory insertion, and reductive elimination. frontiersin.org

Organocatalysis: Chiral organocatalysts, such as those based on proline or squaramide, can facilitate asymmetric syntheses, yielding enantiomerically enriched indoline products. frontiersin.orgmdpi.com These catalysts operate through various activation modes, such as forming iminium or enamine intermediates. For example, bifunctional catalysts can be designed to control complex domino reactions, affording stereochemically rich products. frontiersin.org

Enzyme Catalysis: Enzymes offer unparalleled selectivity in chemical transformations. For instance, serine proteases utilize a catalytic triad (B1167595) of amino acids (His, Ser, Asp) to perform catalysis through a combination of acid-base and covalent mechanisms. wou.edu While direct enzymatic synthesis of this compound may not be established, biocatalytic principles are increasingly applied to the synthesis of chiral amines and alcohols, which are key precursors.

The choice of catalyst is critical for controlling the reaction outcome, especially in asymmetric synthesis where a chiral catalyst can direct the formation of a specific stereoisomer. uclm.es

| Catalyst Class | Example | Reaction Type | Mechanistic Feature | Reference |

|---|---|---|---|---|

| Transition Metal | [Rh(R,R)-DiPAMP]⁺ | Asymmetric Hydrogenation | Forms chiral metal-substrate complex | uclm.es |

| Transition Metal | Ni(cod)₂ / Ligand | Carboamination | Alcohol-directed syn-insertion of organonickel species | nsf.gov |

| Organocatalyst | Quinoline-Squaramide | Domino 1,4/1,2-Addition | Bifunctional activation of substrates | frontiersin.org |

| Enzyme | Serine Protease | Peptide Bond Cleavage | Acid-base and covalent catalysis via catalytic triad | wou.edu |

Advanced Spectroscopic Characterization of 4 Aminoindolin 5 Ol and Its Derivatives

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational energy levels of molecules. By analyzing the absorption or scattering of light, these techniques provide a "fingerprint" of the functional groups present in a molecule. surfacesciencewestern.comstolichem.com

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. surfacesciencewestern.comspectroscopyonline.com The analysis of organic materials using FT-IR involves interpreting the absorption spectrum to identify the various chemical bonds and structures present. researchgate.net

In the context of 4-Aminoindolin-5-ol and its derivatives, FT-IR spectra would be expected to show characteristic absorption bands for the amine (N-H), hydroxyl (O-H), and aromatic (C-H, C=C) groups. The N-H stretching vibrations of primary amines typically appear in the region of 3300-3500 cm⁻¹. The O-H stretching vibration from the phenolic hydroxyl group is usually a broad band in the 3200-3600 cm⁻¹ region. Aromatic C-H stretching vibrations are observed between 3000 and 3100 cm⁻¹, while C=C stretching vibrations within the aromatic ring typically appear in the 1400-1600 cm⁻¹ range. researchgate.netrsc.org

For instance, in derivatives where the amino or hydroxyl groups are modified, shifts in these characteristic peaks would be observed. The disappearance of a broad -OH band, for example, would indicate its involvement in a chemical reaction. tsijournals.com Similarly, changes in the N-H stretching region could signify derivatization of the amino group.

Table 1: Representative FT-IR Spectral Data for Functional Groups Relevant to this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Stretching | 3300-3500 |

| Phenolic Hydroxyl (O-H) | Stretching (Broad) | 3200-3600 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aromatic C=C | Stretching | 1400-1600 |

| C-N | Stretching | 1250-1360 |

| C-O | Stretching | 1000-1260 |

This table presents typical ranges and is for illustrative purposes.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. stolichem.com While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. surfacesciencewestern.com This often means that non-polar bonds and symmetric vibrations, which may be weak in FT-IR, are strong in Raman spectra.

For this compound, Raman spectroscopy would be particularly useful for characterizing the aromatic ring system. The C=C stretching vibrations of the benzene (B151609) ring typically give rise to strong Raman bands. For example, in similar aromatic compounds, prominent peaks corresponding to C-C and C-S stretching have been observed. researchgate.net The study of proteins by Raman spectroscopy shows that environmental factors can cause conformational changes that are observable in the spectrum.

The sensitivity of Raman spectroscopy to crystal structure also makes it a valuable tool for studying the polymorphic forms of crystalline solids. spectroscopyonline.com Different crystal packing arrangements can lead to distinct differences in the low-frequency vibrational modes. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. msu.edu For this compound, the ¹H NMR spectrum would display distinct signals for the aromatic protons, the protons of the indoline (B122111) ring, and the protons of the amino and hydroxyl groups.

The chemical shifts (δ) of the aromatic protons would be influenced by the electron-donating effects of the amino and hydroxyl groups. Protons on the aromatic ring typically appear in the range of 6.5-8.0 ppm. libretexts.org The protons on the indoline ring would likely appear at a higher field (lower ppm) compared to the aromatic protons. The protons of the NH₂ and OH groups often appear as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature. msu.edu

In derivatives of this compound, changes in the substitution pattern would lead to predictable changes in the ¹H NMR spectrum, including shifts in the positions of signals and alterations in the spin-spin coupling patterns that reveal which protons are adjacent to one another. For example, the ¹H NMR spectra of synthesized 1,4-disubstituted 1,2,3-triazole derivatives show a characteristic chemical shift for the H5 atom of the triazole system as a singlet in the range of 8.00–8.75 ppm. mdpi.com

Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH | 6.0 - 7.5 | Doublet, Singlet |

| Indoline CH₂ | 2.5 - 3.5 | Triplet |

| Indoline NH | Variable, potentially broad | Singlet |

| Amino NH₂ | Variable, potentially broad | Singlet |

| Hydroxyl OH | Variable, potentially broad | Singlet |

These are predicted ranges and actual values can vary based on solvent and other experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. ceitec.cz Since the natural abundance of the ¹³C isotope is low, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. ceitec.cz

For this compound, the ¹³C NMR spectrum would show distinct signals for each of the carbon atoms in the molecule. The carbons of the aromatic ring would resonate at lower field (higher ppm values) due to their sp² hybridization, typically in the range of 110-160 ppm. The carbons bearing the electron-donating amino and hydroxyl groups would be expected to be shifted to higher field within this range. The sp³ hybridized carbons of the indoline ring would appear at a much higher field, generally between 20 and 60 ppm.

In substituted derivatives, the chemical shifts of the carbon atoms are sensitive to the nature of the substituents. For example, the ¹³C NMR spectra of 1,4-disubstituted 1,2,3-triazoles show characteristic signals for the C4 and C5 carbons of the triazole ring in the ranges of 139.27–148.64 ppm and 122.46–127.49 ppm, respectively, confirming the formation of the disubstituted triazole. mdpi.com

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-O | 140 - 160 |

| Aromatic C-N | 130 - 150 |

| Aromatic C-H | 110 - 130 |

| Aromatic Quaternary C | 120 - 140 |

| Indoline CH₂ | 20 - 40 |

| Indoline C-N | 40 - 60 |

These are predicted ranges and actual values can vary based on solvent and other experimental conditions.

Advanced Two-Dimensional NMR Techniques

For complex molecules, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques provide an additional dimension to resolve overlapping signals and establish correlations between different nuclei. wikipedia.org

Common 2D NMR experiments include:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. emerypharma.com This is invaluable for tracing out the connectivity of the proton network within a molecule. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. creative-biostructure.com This is a powerful tool for assigning the signals in the ¹³C NMR spectrum. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together different fragments of a molecule and for assigning quaternary carbons (carbons with no attached protons). emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. creative-biostructure.com This provides critical information about the three-dimensional structure and stereochemistry of a molecule.

By employing a combination of these 2D NMR techniques, a complete and unambiguous assignment of all the proton and carbon signals in this compound and its derivatives can be achieved, leading to a definitive elucidation of their molecular structures.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, is instrumental in probing the electronic transitions within these indoline compounds.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions from the ground state to an excited state. libretexts.org The position and intensity of absorption bands in a UV-Vis spectrum are characteristic of the molecule's chromophores and their chemical environment. azooptics.com For aromatic and heterocyclic compounds like this compound, the π-electron systems give rise to distinct absorption bands.

The UV-Vis spectra of indoline derivatives are influenced by the nature and position of substituents on the aromatic ring and the indoline core. researchgate.net Electron-donating groups, such as the amino and hydroxyl groups in this compound, typically cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. This is due to the delocalization of non-bonding electrons into the π-system, which reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Conversely, electron-withdrawing groups can lead to a hypsochromic shift (a shift to shorter wavelengths). The solvent environment also plays a crucial role, with polar solvents often causing shifts in the absorption bands due to differential solvation of the ground and excited states. nih.gov

Table 1: Representative UV-Vis Absorption Data for Indoline Derivatives

| Compound/Derivative | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

| Indole (B1671886) | Hexane | 219, 271, 278, 288 | 27000, 5600, 5200, 3900 | General Knowledge |

| 5-Aminoindole | Not Specified | Not Specified | Not Specified | nist.gov |

| Substituted Phthalocyanines | DMSO | 669 - 703 | Not Specified | researchgate.net |

| 4-Hydroxycoumarin Derivatives | Various | 280 - 380 | Not Specified | researchgate.net |

This table presents illustrative data for related compounds to indicate typical spectral regions. Specific data for this compound was not available in the search results.

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has been excited to a higher electronic state by absorbing light. horiba.comwikipedia.org The emitted light is typically at a longer wavelength (lower energy) than the absorbed light, and the difference is known as the Stokes shift. The fluorescence spectrum provides information about the electronic structure of the excited state and can be influenced by factors such as molecular rigidity, solvent polarity, and the presence of quenching agents. nih.gov

The fluorescence properties of this compound and its derivatives are expected to be dependent on the substitution pattern. The amino and hydroxyl groups can enhance fluorescence quantum yield. However, the specific emission wavelengths and intensities will be modulated by the electronic nature of other substituents and the surrounding medium. nih.gov For instance, studies on similar amino-substituted heterocyclic compounds have shown that the fluorescence intensity and maximum emission wavelength can vary significantly with solvent polarity. nih.gov

Table 2: Illustrative Fluorescence Data for Related Amino-Substituted Compounds

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Solvent | Reference |

| Amino Acid Mixtures | 390 | ~480 | Water | researchgate.net |

| 5-amino-1-bromoindolizin-3-ylmethanone | Not Specified | Varies with solvent | Various Organic Solvents | nih.gov |

This table provides examples from related fields as specific fluorescence data for this compound was not found.

Resonance Light Scattering (RLS) is a technique used to study the aggregation of molecules in solution. When large molecular aggregates form, they can scatter light more effectively, and if the wavelength of the incident light is close to an absorption band of the molecule, the scattering can be resonantly enhanced. This results in a significant increase in the scattered light intensity, which can be detected.

While specific RLS studies on this compound were not found, this technique could be valuable for investigating the self-assembly or aggregation behavior of its derivatives, particularly those designed for applications in materials science or as supramolecular structures. The formation of aggregates can significantly alter the photophysical properties of the compounds.

Fluorescence Spectroscopy

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the ionized molecule. revisely.com The molecule is first ionized, often by electron impact (EI) or electrospray ionization (ESI), and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). savemyexams.com

For this compound, the molecular ion peak would confirm its molecular weight. The fragmentation pattern would provide valuable structural information. Common fragmentation pathways for indoline derivatives involve cleavage of the bonds in the five-membered ring and loss of substituents from the aromatic ring. For example, in alcohols, a common fragmentation is the loss of a water molecule. savemyexams.com The fragmentation of the indoline ring can lead to the formation of stable aromatic ions.

Table 3: Common Fragments in Mass Spectrometry of Indole and Related Compounds

| Compound | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] | Fragmentation Pathway | Reference |

| 5-Aminoindole | 132 | Not specified | Not specified | nist.gov |

| Indan-5-ol | 134 | 133, 119, 115, 106, 91, 77 | Loss of H, CH3, etc. | nist.gov |

| Propan-1-ol | Not applicable | 59, 42, 31, 29 | Loss of H•, H₂O, •C₂H₅, •CH₂OH | savemyexams.com |

This table illustrates fragmentation patterns of related structures to infer potential fragmentation of this compound.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. ucsf.edunih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to calculate the electron density distribution and thus determine the precise positions of atoms, bond lengths, and bond angles. pages.dev

For this compound and its derivatives, X-ray crystallography can provide unambiguous proof of their molecular structure, including the stereochemistry and conformation in the solid state. The crystal packing is determined by intermolecular forces such as hydrogen bonding, π-π stacking, and van der Waals interactions. nih.govacs.org In the case of this compound, the amino and hydroxyl groups are expected to participate in extensive hydrogen bonding networks, influencing the crystal lattice. researchgate.net Studies on similar indole derivatives have revealed various packing motifs, including herringbone and layered structures, which are stabilized by a combination of these interactions. nih.govacs.org

Table 4: Crystallographic Data for Representative Indole Derivatives

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

| Indole | Orthorhombic | Pna2₁ | N-H···π, C-H···π, π-π stacking | nih.govacs.org |

| 5-Aminoindole | Orthorhombic | Not Specified | N-H···π | acs.org |

| 4-Aminobenzyl alcohol | Orthorhombic | Pna2₁ | Hydrogen bonding | researchgate.net |

| D2AAK5 (Indole derivative) | Triclinic | P1 | Hydrogen bonding, C-H···F | mdpi.com |

This table provides examples of crystallographic data for related compounds to illustrate the type of information obtained.

Electron Energy-Loss Spectroscopy (EELS) for Elemental and Chemical Bonding Analysis

Electron Energy-Loss Spectroscopy (EELS) is an analytical technique typically performed in a transmission electron microscope (TEM). It measures the energy lost by electrons as they pass through a thin sample. researchgate.netwikipedia.org This energy loss is characteristic of the elemental composition and chemical bonding environment of the atoms in the sample. researchgate.net EELS can provide information on elemental distribution at high spatial resolution and can probe the electronic structure, including oxidation states and hybridization. acs.org

For this compound and its derivatives, EELS could be used to map the distribution of carbon, nitrogen, and oxygen atoms within a sample. The fine structure of the core-loss edges (e.g., the carbon K-edge and nitrogen K-edge) can provide information about the local chemical environment. For example, the π* peak in the carbon K-edge is characteristic of sp² hybridized carbon atoms in the aromatic ring. researchgate.net Similarly, the nitrogen K-edge can distinguish between different nitrogen environments. acs.org While traditionally used for materials science, advancements in instrumentation have made EELS increasingly applicable to organic and biological samples. acs.org

Table 5: Potential EELS Analysis of this compound

| Element | Core-Loss Edge | Information Obtainable |

| Carbon | K-edge (~285 eV) | Distinction between sp² (aromatic) and sp³ (indoline ring) carbon. acs.orgresearchgate.net |

| Nitrogen | K-edge (~400 eV) | Information on the chemical state of the amino group. acs.org |

| Oxygen | K-edge (~532 eV) | Information on the chemical state of the hydroxyl group. |

This table is predictive of the type of information that could be obtained, as specific EELS data for this compound was not available.

Correlation of Spectroscopic Data with Molecular Conformation and Electronic States

The indoline scaffold consists of a benzene ring fused to a five-membered pyrroline (B1223166) ring. This structure is not perfectly planar, and the pyrroline ring can adopt various puckered conformations. The substituents on the benzene ring, in this case, a 4-amino and a 5-hydroxyl group, significantly influence both the conformation of the five-membered ring and the electronic properties of the entire molecule through resonance and inductive effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is highly sensitive to the chemical environment of each nucleus. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are dictated by the electron density around the atoms.

¹H and ¹³C NMR of Indoline and Substituted Analogues:

In the parent indoline molecule, the protons and carbons of the aromatic ring have distinct chemical shifts from those on the pyrroline ring. The introduction of the electron-donating amino (-NH₂) and hydroxyl (-OH) groups at the C4 and C5 positions of this compound is expected to cause a significant upfield shift (lower ppm values) for the aromatic protons and carbons, particularly for C4, C5, C6, and C7, due to increased electron density in the benzene ring.

Furthermore, the possibility of intramolecular hydrogen bonding between the 4-NH₂ and 5-OH groups can restrict the rotation of these groups and influence the conformation of the five-membered ring. This would be reflected in the NMR spectra, potentially by the broadening of the NH and OH proton signals and by affecting the chemical shifts of the adjacent aromatic protons.

The protons on the pyrroline ring (at C2 and C3) would also be affected, albeit to a lesser extent. Their chemical shifts provide information about the puckering of the five-membered ring. aip.org

Predicted and Analogue NMR Data:

To illustrate these effects, the following tables present experimental NMR data for the parent compound, indole (which is aromatic in its five-membered ring but provides a reference for the benzene part), and ¹³C NMR data for various substituted indoles.

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Indole in DMSO-d₆ researchgate.net

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-H | 11.08 | - |

| C2 | 7.39 | 124.0 |

| C3 | 6.45 | 102.1 |

| C4 | 7.45 | 120.8 |

| C5 | 6.96 | 119.2 |

| C6 | 7.07 | 121.2 |

| C7 | 7.56 | 111.2 |

| C7a (C8) | - | 128.2 |

| C3a (C9) | - | 135.7 |

Interactive Data Table: ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Indoles in CDCl₃ rsc.org

| Compound | C2 | C3 | C4 | C5 | C6 | C7 | C7a (C8) | C3a (C9) |

| 5-Bromo-3-methyl-1H-indole | 122.95 | 111.60 | 124.76 | 112.50 | 121.64 | 122.95 | 130.22 | 134.96 |

| 5-Methoxy-3-methyl-1H-indole | 122.53 | 111.58 | 100.81 | 154.01 | 111.74 | 112.18 | 128.75 | 131.53 |

| 5-Nitro-3-methyl-1H-indole | 124.72 | 114.53 | 117.69 | 141.53 | 116.45 | 110.96 | 127.91 | 139.34 |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. The positions of absorption bands are characteristic of specific functional groups and can be influenced by the molecular environment and conformation.

For this compound, key vibrational modes would include:

N-H Stretching: The 4-amino group would exhibit symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region. nih.gov The N-H of the indoline ring itself also absorbs in this range. researchgate.net Intramolecular hydrogen bonding could lead to a broadening and a shift to lower wavenumbers for these bands.

O-H Stretching: The 5-hydroxyl group would show a broad absorption band in the 3200-3600 cm⁻¹ region. acs.org Its position and shape would be highly sensitive to hydrogen bonding.

C-N and C-O Stretching: These vibrations would appear in the fingerprint region (1000-1300 cm⁻¹).

Aromatic C=C Stretching: These occur in the 1450-1600 cm⁻¹ region. The electron-donating substituents would influence the bond order and thus the exact frequencies of these vibrations.

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the pyrroline ring appear below 3000 cm⁻¹.

Analogue IR Data:

The IR spectrum of the parent indole shows a characteristic N-H stretching peak around 3406 cm⁻¹. researchgate.net In a study on substituted indole-2,3-diones, it was found that substituent effects significantly influence the carbonyl stretching frequencies, demonstrating the sensitivity of vibrational modes to electronic changes in the ring. mdpi.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). msu.edu The wavelength of maximum absorption (λ_max) is related to the energy gap between these orbitals.

For this compound, the indoline system acts as the chromophore. The electronic transitions are primarily π → π* transitions within the benzene ring. upi.edu The amino and hydroxyl groups are powerful auxochromes (groups that modify the absorption of a chromophore). Both -NH₂ and -OH are electron-donating groups that, when attached to an aromatic ring, cause a bathochromic (red) shift, moving the λ_max to longer wavelengths. core.ac.uk This is due to the delocalization of the lone pairs on nitrogen and oxygen into the π-system of the benzene ring, which raises the energy of the HOMO and decreases the HOMO-LUMO gap. nih.govacs.org

The UV-Vis spectrum of indole in cyclohexane, for example, shows a λ_max around 270 nm. nih.gov For this compound, with two strong auxochromes, a significant bathochromic shift to longer wavelengths would be expected. The electronic state of the molecule is thus directly correlated with the λ_max, with increased electron delocalization leading to lower energy transitions. Theoretical studies on indoline have shown that its electronic transitions are similar to those of aniline, with the lowest excited singlet state being the ¹L_b state, which has a low oscillator strength. acs.org

Lack of Publicly Available Computational Chemistry Data for this compound

Extensive searches for computational chemistry studies on the compound this compound have yielded no specific research findings or data. Consequently, a detailed article on its computational analysis, as per the requested outline, cannot be generated at this time due to the absence of published scientific literature on this particular molecule.

Computational chemistry methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are powerful tools for investigating the electronic and structural properties of molecules. These methods are routinely used to predict a wide range of molecular characteristics. However, the application of these sophisticated techniques to a specific compound requires dedicated research, the results of which are typically published in peer-reviewed scientific journals.

The requested article outline specified a detailed exploration of various computational parameters for this compound, including:

Ground State Properties (DFT): Geometry optimization, conformational analysis, vibrational frequencies, molecular orbital analysis (HOMO-LUMO), and population analysis.

Excited State Properties (TD-DFT): Simulation of electronic absorption spectra.

Despite a thorough search for studies that have performed these calculations on this compound, no papers, datasets, or computational results were found in the public domain. The generation of scientifically accurate data tables and detailed research findings is therefore not possible.

While general principles of the methodologies can be described, any application to this compound without specific research would be speculative and would not meet the required standard of scientific accuracy.

Computational Chemistry Approaches to 4 Aminoindolin 5 Ol

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Prediction of Electronic Transitions

The electronic transitions of a molecule, which involve the excitation of electrons from lower to higher energy levels, can be predicted using computational methods. wikipedia.org These transitions are responsible for a molecule's absorption of ultraviolet-visible (UV-Vis) light and are fundamental to its color and photochemical properties. wikipedia.org The primary types of electronic transitions in organic molecules are σ → σ, n → σ, π → π, and n → π. wikipedia.org

The structure of 4-Aminoindolin-5-ol contains several features that give rise to specific electronic transitions:

σ → σ Transitions:* These high-energy transitions occur when an electron from a sigma (σ) bonding orbital is excited to an antibonding σ* orbital. wikipedia.org They are possible for all single bonds within the molecule, such as the C-C, C-H, C-N, N-H, C-O, and O-H bonds in the indoline (B122111) ring and its substituents.

n → σ Transitions:* An electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and oxygen atoms, is promoted to an antibonding σ* orbital. wikipedia.orgyoutube.com The presence of the amino (-NH2) and hydroxyl (-OH) groups makes these transitions possible in this compound.

π → π Transitions:* These transitions involve the excitation of an electron from a pi (π) bonding orbital to an antibonding π* orbital. wikipedia.org They are characteristic of the delocalized π-electron system of the benzene (B151609) ring portion of the this compound structure. Conjugated systems generally lead to narrower energy gaps for these transitions. libretexts.org

n → π Transitions:* An electron from a non-bonding orbital (lone pair on N or O) is excited to an antibonding π* orbital of the aromatic ring. youtube.com These transitions are generally of lower energy than π → π* transitions.

The predicted electronic transitions for this compound are summarized in the table below.

| Transition Type | Molecular Orbitals Involved | Structural Feature in this compound |

| σ → σ | Sigma (σ) to Sigma Star (σ) | All C-C, C-H, C-N, N-H, C-O, O-H single bonds |

| n → σ | Non-bonding (n) to Sigma Star (σ) | Nitrogen lone pair (amino group), Oxygen lone pair (hydroxyl group) |

| π → π | Pi (π) to Pi Star (π) | Aromatic benzene ring |

| n → π | Non-bonding (n) to Pi Star (π) | Nitrogen and Oxygen lone pairs interacting with the aromatic π system |

Reactivity and Selectivity Prediction through Computational Descriptors

Computational descriptors derived from quantum chemical calculations, particularly within the framework of Density Functional Theory (DFT), are powerful tools for predicting the chemical reactivity and site selectivity of molecules. arxiv.orgscielo.org.mx These descriptors quantify various aspects of a molecule's electronic structure, allowing for a rationalization of how it will interact with other chemical species. scielo.org.mx

Average Localized Ionization Energy (ALIE)

The Average Localized Ionization Energy (ALIE), represented as I(r), is a descriptor that provides the energy required to remove an electron from a specific point r in the space of a molecule. nih.gov Regions with the lowest ALIE values correspond to the locations of the most loosely held electrons. nih.gov Consequently, these sites are the most susceptible to attack by electrophiles or radicals. nih.govresearchgate.net By mapping the ALIE across the molecular surface, one can visually identify the most probable centers of reactivity. For this compound, the lowest ALIE values would be expected near the electron-rich aromatic ring and specifically on the nitrogen and oxygen atoms, due to their lone pairs and electron-donating nature.

A hypothetical analysis of ALIE values for key atomic sites in this compound is presented below, where lower values indicate higher reactivity towards electrophiles.

| Atomic Site in this compound | Predicted Relative ALIE Value | Implied Reactivity |

| Nitrogen (Amino Group) | Low | High susceptibility to electrophilic attack |

| Oxygen (Hydroxyl Group) | Low | High susceptibility to electrophilic attack |

| Aromatic Carbon (Ortho to -NH2) | Moderately Low | Susceptible to electrophilic attack |

| Aromatic Carbon (Ortho to -OH) | Moderately Low | Susceptible to electrophilic attack |

| Saturated Carbon (Indoline Ring) | High | Low susceptibility to electrophilic attack |

Electron Localized Function (ELF)

ELF values approaching 1 signify high electron localization, characteristic of covalent bonds and lone pairs. arxiv.org

ELF values around 0.5 indicate a uniform electron gas, typical of delocalized or metallic systems. arxiv.orgjussieu.fr

An ELF analysis of this compound would clearly delineate the covalent bonds (C-C, C-N, C-O, etc.) and highlight the lone pair regions on the nitrogen and oxygen atoms, providing a faithful representation of its electronic structure. wikipedia.org

Localized Orbital Locator (LOL)

The Localized Orbital Locator (LOL), much like ELF, is a computational tool used to identify and visualize localized molecular orbitals. ontosight.ai It offers an intuitive picture of chemical bonding and lone pairs by transforming delocalized canonical orbitals into a localized representation. ontosight.ai The parameters of critical points in the LOL topology can correlate with the properties of lone pairs, such as their donor ability. rsc.org LOL profiles provide clear, chemically meaningful representations of molecular orbitals that are valuable for understanding reactivity. ontosight.ai For this compound, LOL analysis would complement ELF in mapping out the key bonding and non-bonding electron domains that govern its chemical behavior.

Reduced Density Gradient (RDG)

The Reduced Density Gradient (RDG) is a descriptor used to identify and visualize non-covalent interactions (NCIs) in real space. researchgate.netchemrxiv.org By plotting the RDG against the electron density, it is possible to distinguish between different types of interactions:

Strong attractive interactions , such as hydrogen bonds, appear as distinct spikes at low density.

Weaker van der Waals interactions are characterized by broader regions.

Repulsive steric clashes are also identifiable. researchgate.net

This analysis is invaluable for understanding intermolecular interactions, such as how this compound might bind to a biological target or self-assemble. RDG scatter plots could reveal potential intramolecular hydrogen bonding between the adjacent amino and hydroxyl groups, as well as intermolecular hydrogen bonds that are crucial for its interactions in a condensed phase or biological system. chemrxiv.org

Fukui Functions

Fukui functions, derived from DFT, are powerful local reactivity descriptors that identify which atomic sites in a molecule are most susceptible to different types of chemical attack. arxiv.orgd-nb.info They quantify the change in electron density at a specific point when an electron is added to or removed from the molecule. d-nb.info There are three main types of condensed Fukui functions:

f+ : Predicts the site for nucleophilic attack (where the molecule is most likely to accept an electron). faccts.de

f- : Predicts the site for electrophilic attack (where the molecule is most likely to donate an electron). faccts.de

f0 : Predicts the site for radical attack. faccts.de

The site with the highest Fukui function value for a given type of reaction is predicted to be the most reactive. researchgate.net For this compound, the Fukui functions would likely indicate that the nitrogen and oxygen atoms, along with specific carbons in the aromatic ring, are the primary sites for electrophilic attack (high f-), while other regions might be favored for nucleophilic attack (high f+).

The table below provides a hypothetical set of condensed Fukui function values to illustrate how reactivity sites in this compound would be predicted.

| Atomic Site in this compound | Predicted f+ (for Nucleophilic Attack) | Predicted f- (for Electrophilic Attack) | Predicted f0 (for Radical Attack) |

| Nitrogen (Amino Group) | Low | High | Moderate |

| Oxygen (Hydroxyl Group) | Low | High | Moderate |

| C4 (Aromatic, bonded to -NH2) | Moderate | High | High |

| C5 (Aromatic, bonded to -OH) | Moderate | High | High |

| C6 (Aromatic) | High | Low | Low |

| C7 (Aromatic) | High | Low | Low |

Solvent Effects in Computational Modeling

The chemical behavior and properties of a molecule can be significantly influenced by its surrounding solvent environment. Computational chemistry offers powerful tools to model these solvent effects, which are broadly categorized into implicit and explicit models.

Explicit solvent models treat individual solvent molecules as distinct entities interacting with the solute molecule. This approach, often used in molecular dynamics (MD) or Monte Carlo simulations, provides a highly detailed and realistic picture of the solvation shell. For this compound, an explicit model using water molecules would allow for a detailed analysis of the hydrogen bonding network formed between the polar -NH2 and -OH groups of the solute and the surrounding water.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This method is computationally less demanding and is effective for calculating properties like the solvation free energy and observing shifts in molecular properties, such as the dipole moment, in different environments. The interaction between the solvent and solute leads to a mutual polarization, which can alter the geometry and electronic structure of the solute.

The study of solvent effects on this compound would be crucial for understanding its behavior in biological systems or as a reactant in solution-phase synthesis. A comparative analysis using different solvent models could elucidate the relative stability of different conformers and the accessibility of its functional groups.

Table 1: Illustrative Example of Calculated Dipole Moment of this compound in Various Solvents using an Implicit Solvent Model. Note: The following data is hypothetical and serves to illustrate the expected output from a computational study.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |

| Gas Phase | 1 | 2.5 D |

| Chloroform | 4.81 | 3.8 D |

| Methanol | 33 | 4.9 D |

| Water | 78.4 | 5.3 D |

Atoms-in-Molecules (AIM) Theory for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density (ρ(r)) to define atoms, bonds, and molecular structure. This theory is based on the topological analysis of the electron density, where critical points in the density reveal the nature of atomic and molecular interactions.

In AIM analysis, a bond path, which is a line of maximum electron density linking two atomic nuclei, indicates a chemical bond. The properties of the electron density at the bond critical point (BCP)—a point of minimum density along the bond path but maximum in the other two directions—are used to classify the interaction. Key properties at the BCP include:

The electron density (ρ(r)) : Its magnitude relates to the bond order.

The Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared-shell interaction, typical of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, characteristic of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region.

For this compound, AIM analysis could precisely characterize all covalent bonds within the molecule (e.g., C-C, C-N, C-O, N-H, O-H). Furthermore, it could identify and quantify the strength of any potential intramolecular hydrogen bond between the hydrogen of the 5-hydroxyl group and the nitrogen of the 4-amino group, a key feature influencing the molecule's preferred conformation.

Table 2: Hypothetical AIM Parameters for Selected Bonds in this compound. Note: This table presents expected values to illustrate the application of AIM theory.

| Bond | Bond Critical Point (BCP) | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Bond Type Classification |

| C-N (ring) | BCP 1 | ~0.25 | < 0 | Covalent (Shared-shell) |

| C-O | BCP 2 | ~0.23 | < 0 | Covalent (Shared-shell) |

| O-H | BCP 3 | ~0.34 | < 0 | Polar Covalent (Shared-shell) |

| O···H (intramolecular H-bond) | BCP 4 | ~0.02 | > 0 | Hydrogen Bond (Closed-shell) |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is constructed by partitioning the crystal's electron density into regions associated with each molecule. This allows for the mapping of close contacts between neighboring molecules.

Key graphical representations in Hirshfeld analysis include:

d_norm surface : This surface maps normalized contact distances. Red spots indicate contacts shorter than the van der Waals radii sum, highlighting significant interactions like hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii, and white areas show contacts of van der Waals separation.

For this compound, Hirshfeld analysis would be instrumental in understanding its solid-state packing. Given its functional groups, strong intermolecular hydrogen bonds of the O-H···N, N-H···O, and N-H···N types are expected to dominate the crystal structure. The analysis would also quantify weaker interactions such as H···H, C···H, and potential C···C (π-π) stacking interactions involving the aromatic portion of the indoline ring system. This information is vital for crystal engineering and understanding polymorphism.

Table 3: Illustrative Decomposition of Hirshfeld Surface Contacts for a Hypothetical Crystal of this compound. Note: The percentages are hypothetical examples of what a Hirshfeld analysis might reveal.

| Contact Type | Contribution to Hirshfeld Surface |

| O···H / H···O | 35.5% |

| N···H / H···N | 18.2% |

| H···H | 25.0% |

| C···H / H···C | 12.8% |

| C···C | 5.1% |

| Other | 3.4% |

Chemical Modifications and Derivatization Strategies of 4 Aminoindolin 5 Ol

Functionalization at the Indoline (B122111) Nitrogen (N1-position)

The secondary amine in the indoline core is a key site for introducing a variety of substituents. Its nucleophilicity allows for reactions such as alkylation and acylation, providing a straightforward method to modify the scaffold.

N-Alkylation and N-Acylation Reactions

The indoline nitrogen can be readily alkylated or acylated to introduce new functional groups, which can alter the molecule's steric and electronic properties.

N-Alkylation: This reaction typically involves the treatment of the indoline with an alkyl halide or the use of alcohols under catalytic conditions. Iron-catalyzed N-alkylation of indolines with a range of alcohols, including substituted benzyl (B1604629) alcohols and aliphatic alcohols, has been shown to be effective. nih.gov This "borrowing hydrogen" methodology proceeds by the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the indoline nitrogen. nih.gov Palladium-catalyzed methods have also been developed for the N-alkylation of indoles and related heterocycles. thieme-connect.commdpi.com An iridium-catalyzed system using alcohols has been reported for the regio-selective N-alkylation of indolines in water, highlighting an environmentally benign approach. organic-chemistry.org

Table 1: Examples of N-Alkylation Reactions on Indoline Scaffolds This table presents plausible reactions for 4-Aminoindolin-5-ol based on established methods for indoline.

| Substrate | Alkylating Agent | Catalyst/Reagents | Product | Reference |

|---|---|---|---|---|

| Indoline | Benzyl alcohol | Fe-complex, K₂CO₃, TFE | N-Benzylindoline | nih.gov |

| Indoline | Ethanol | Fe-complex, K₂CO₃, TFE | N-Ethylindoline | nih.gov |

| Indoline | Cinnamyl alcohol | Ir-complex, Base, Water | N-Cinnamylindoline | organic-chemistry.org |

| Indole (B1671886) | Homoallylic Alcohol | Pd(MeCN)₂(OTs)₂, PyrOx ligand | N-Alkylated Indole | thieme-connect.com |

N-Acylation: The indoline nitrogen can be acylated using various acylating agents like acid chlorides, anhydrides, or carboxylic acids with a coupling agent. Direct acylation of indoles with carboxylic acids has been achieved using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). thieme-connect.declockss.org This method avoids the need for preparing often unstable acid chlorides. thieme-connect.de Another mild and efficient method employs thioesters as the acyl source in the presence of a base like cesium carbonate (Cs₂CO₃), which demonstrates high chemoselectivity for N-acylation over C-acylation. nih.govbeilstein-journals.org

Table 2: Examples of N-Acylation Reactions on Indole/Indoline Scaffolds This table presents plausible reactions for this compound based on established methods for indole/indoline.

| Substrate | Acylating Agent | Catalyst/Reagents | Product | Reference |

|---|---|---|---|---|

| 5-Nitroindole | Benzoic acid | DCC, DMAP, CH₂Cl₂ | 1-Benzoyl-5-nitroindole | thieme-connect.de |

| 3-Methylindole | S-Methyl butanethioate | Cs₂CO₃, Xylene | 1-(3-Methyl-1H-indol-1-yl)butan-1-one | nih.govbeilstein-journals.org |

| Indole | Carboxylic acid | Boric acid, Mesitylene | 1-Acylindole | clockss.org |

Synthesis of N-Protected Indoline Derivatives

Protecting the indoline nitrogen is a crucial step in multi-step syntheses to prevent unwanted side reactions. Common protecting groups include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).

N-Boc Protection: The Boc group is widely used due to its stability under various conditions and its straightforward removal under acidic conditions (e.g., with trifluoroacetic acid, TFA). researchgate.netbiosynth.com The protection of amines, including indolines, is typically achieved using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base or a catalyst like iodine under solvent-free conditions. organic-chemistry.orgsynquestlabs.com

N-Fmoc Protection: The Fmoc group is another important protecting group, particularly in peptide synthesis, that is stable to acid but readily cleaved by mild bases like piperidine. altabioscience.comchempep.com This orthogonality to the acid-labile Boc group is highly valuable in complex synthetic strategies. altabioscience.com Amines can be protected using Fmoc-Cl or Fmoc-OSu. Photochemical methods for introducing Fmoc groups onto amines have also been developed using N-Fmoc-5,7-dinitroindolines. acs.org

Transformations of the Amino Group

The primary aromatic amine at the C4 position is a versatile handle for derivatization, allowing for modifications such as acylation, sulfonylation, and conversion into a diazonium salt, which is a gateway to numerous other functionalities.

Acylation and Sulfonylation of the Amino Group

Acylation: The 4-amino group can be selectively acylated under appropriate conditions. The acylation of p-aminophenol, a structurally similar compound, is a well-known reaction, famously used in the synthesis of paracetamol (acetaminophen). researchgate.netdigitellinc.com Typically, acetic anhydride (B1165640) is used as the acylating agent. researchgate.netacs.org The higher nucleophilicity of the amino group compared to the phenolic hydroxyl group generally allows for selective N-acylation, although O-acylation can occur, especially with more reactive acylating agents or under forcing conditions. acs.org

Sulfonylation: The amino group can be converted to a sulfonamide by reacting it with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine (B92270). Sulfonylation of aminophenol derivatives has been documented in patent literature, for instance, in the synthesis of 2-amino-4-sulfo-6-acetaminophenol, which involves sulfonation of an aminophenol intermediate. google.com The arylamine N-acetyltransferase 2 and sulfotransferase 1A1 enzymes are involved in the metabolic acetylation and sulfation of 4-aminophenol (B1666318), respectively. nih.gov A synthetic method for 2-aminophenol-4-sulfonamide involves chlorosulfonation followed by ammoniation. google.com

Diazotization and Subsequent Reactions

The primary aromatic amino group of this compound can be converted into a diazonium salt. This reaction, known as diazotization, is a cornerstone of aromatic chemistry, transforming the amino group into an excellent leaving group (N₂) and a versatile intermediate for further functionalization.

The process involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). google.combyjus.com The resulting diazonium salt (Ar-N₂⁺Cl⁻) is generally unstable and used immediately in subsequent reactions. byjus.com